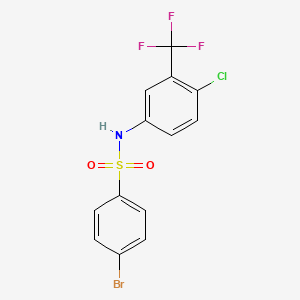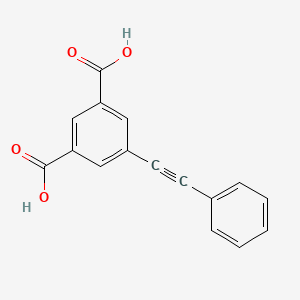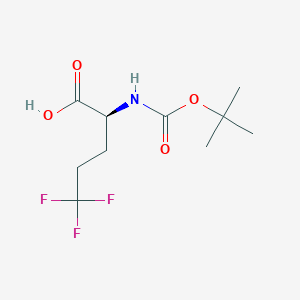
2-Isopropyl-5-methylbenzoic acid
Overview
Description
2-Isopropyl-5-methylbenzoic acid is an organic compound with the molecular formula C11H14O2. It is a derivative of benzoic acid, characterized by the presence of an isopropyl group and a methyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary target of 2-Isopropyl-5-methylbenzoic acid (2iPMA) is the TRPA1 channel . This channel is expressed in various tissues such as the brain, stomach, colon, and liver . The TRPA1 channel plays a crucial role in the body’s response to environmental irritants, cold temperatures, and mechanical pressure .
Mode of Action
2iPMA acts as an agonist of the TRPA1 channel . It blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin . This competition leads to an increase in cation influx into cells, causing thermogenesis . Additionally, 2iPMA has non-selective effects on cations and increases levels of circulating hormones .
Biochemical Pathways
Its action on the trpa1 channel suggests it may influence pathways related to pain perception, inflammation, and body temperature regulation
Result of Action
The action of 2iPMA has been shown to reduce weight gain in mice and rats . This is likely due to its effect on the TRPA1 channel and the subsequent increase in thermogenesis . The increased levels of circulating hormones may also contribute to this effect .
Biochemical Analysis
Biochemical Properties
2-Isopropyl-5-methylbenzoic acid interacts with the TRPA1 channel, a member of the transient receptor potential channel family . It blocks the TRPA1 channel by competing with endogenous agonists such as ankyrin . This interaction increases cation influx into cells and causes thermogenesis .
Cellular Effects
The interaction of this compound with the TRPA1 channel influences cell function by increasing cation influx into cells . This can lead to changes in cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by blocking the TRPA1 channel . It competes with endogenous agonists for binding to the channel, thereby inhibiting the channel’s function .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce weight gain The effects of different dosages of this compound have not been extensively studied
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-5-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then oxidized to form the desired benzoic acid derivative .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes typically use oxidizing agents such as potassium permanganate or chromium trioxide to achieve high yields of the target compound .
Chemical Reactions Analysis
Types of Reactions: 2-Isopropyl-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated benzoic acids, nitrobenzoic acids
Scientific Research Applications
2-Isopropyl-5-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for various chemical reactions.
Comparison with Similar Compounds
Benzoic Acid: The parent compound, lacking the isopropyl and methyl groups.
p-Toluic Acid: Similar structure but with a methyl group instead of an isopropyl group.
Cumic Acid: Contains an isopropyl group but lacks the methyl group on the benzene ring.
Uniqueness: 2-Isopropyl-5-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to act as a TRPA1 channel agonist sets it apart from other benzoic acid derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
5-methyl-2-propan-2-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKDXLCGQACZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-25-3 | |
| Record name | 5-Methyl-2-(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4424-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![exo-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B3178142.png)
![(4-Fluoro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B3178146.png)
![Ethyl bicyclo[2.2.2]octa-2,5-diene-2-carboxylate](/img/structure/B3178149.png)











